molecular formula C10H11NO4 B186210 (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid CAS No. 39059-06-8

(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid

Cat. No. B186210
CAS RN: 39059-06-8
M. Wt: 209.2 g/mol
InChI Key: HUBCVSQYCPCWEB-UHFFFAOYSA-N
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Description

“(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid” is a chemical compound with the molecular formula C15H13NO4. It is a part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a hexahydro-isoindol-2-yl group with two carbonyl (C=O) groups at the 1 and 3 positions, and an acetic acid group attached to it .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. More research is needed to fully understand its reactivity .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 271.27 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its exact mass and monoisotopic mass are 271.08445790 g/mol. It has a topological polar surface area of 74.7 Ų .

Mechanism of Action

The mechanism of action of “(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid” is not well-documented in the literature. Further studies are required to elucidate its biological activities and potential applications .

Safety and Hazards

As with all chemicals, “(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid” should be handled with appropriate safety measures. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions for research on “(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid” could include elucidating its synthesis process, exploring its chemical reactivity, understanding its mechanism of action, and investigating its physical and chemical properties. This would require a comprehensive analysis of all relevant papers .

properties

IUPAC Name

2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-2,6-7H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBCVSQYCPCWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959887
Record name (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39059-06-8
Record name NSC192706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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